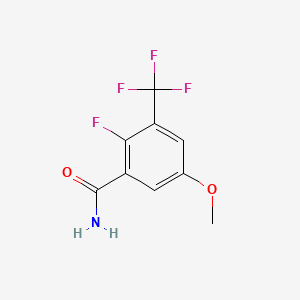

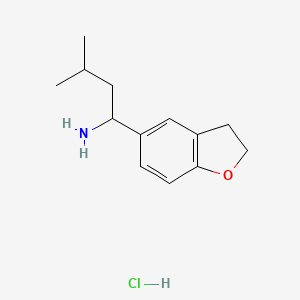

6-Chloroquinoline-3-sulfonamide

Übersicht

Beschreibung

Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloroquinoline-3-sulfonamide are not available in the search results, quinoline derivatives are known to exhibit a variety of biological activities. These activities often depend on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis

6-Chloroquinoline-3-sulfonamide is a powder with a melting point of 209-210°C .Wissenschaftliche Forschungsanwendungen

Drug Design and Development

6-Chloroquinoline-3-sulfonamide serves as a core template in drug design due to its broad spectrum of bioactivity. It’s a pharmacophore that has shown substantial efficacy in medicinal chemistry research, leading to the development of new drugs .

Synthesis of Functionalized Quinoline Motifs

This compound is utilized in the synthesis of functionalized quinoline motifs. These motifs are integral in creating derivatives for various pharmacological applications, which may include antimalarial, antibacterial, and anticancer activities .

Asymmetric Synthesis

The stereogenic sulfur center of 6-Chloroquinoline-3-sulfonamide derivatives can act as chiral templates in asymmetric syntheses. This is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry .

Sulfonimidate Precursors

Sulfonimidates derived from 6-Chloroquinoline-3-sulfonamide are used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates. They serve as alkyl transfer reagents, playing a significant role in the synthesis of other organosulfur compounds .

Inhibitors for Carbonic Anhydrase IX and XII

Derivatives of 6-Chloroquinoline-3-sulfonamide have been designed as selective inhibitors for human carbonic anhydrase IX and XII. These enzymes are therapeutic targets for the treatment of various cancers .

Polymer Synthesis

The decomposition of sulfonimidates at elevated temperatures, derived from 6-Chloroquinoline-3-sulfonamide, provides a novel method to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers. This application is significant in the field of materials science .

Safety and Hazards

6-Chloroquinoline-3-sulfonamide is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Quinoline derivatives, including 6-Chloroquinoline-3-sulfonamide, have shown potential in various therapeutic areas, including antimalarial, antimicrobial, and anticancer treatments . Future research may focus on synthesizing and investigating new structural prototypes with more effective therapeutic activity .

Wirkmechanismus

Target of Action

6-Chloroquinoline-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the growth and survival of many organisms, including bacteria. By inhibiting this enzyme, 6-Chloroquinoline-3-sulfonamide prevents the production of folic acid, thereby inhibiting bacterial growth .

Mode of Action

6-Chloroquinoline-3-sulfonamide interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA). This competitive inhibition results in the prevention of folic acid synthesis . Without folic acid, bacteria cannot synthesize DNA, RNA, or proteins, which are necessary for growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by 6-Chloroquinoline-3-sulfonamide is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, 6-Chloroquinoline-3-sulfonamide prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects downstream processes, including DNA, RNA, and protein synthesis, all of which are critical for bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability, are widely distributed throughout the body, are metabolized in the liver, and are excreted in the urine . These properties may vary depending on the specific structure of the sulfonamide and the presence of any substituents .

Result of Action

The primary result of the action of 6-Chloroquinoline-3-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, 6-Chloroquinoline-3-sulfonamide disrupts critical cellular processes, including DNA, RNA, and protein synthesis. This disruption prevents bacteria from growing and reproducing, effectively stopping the infection .

Action Environment

The action of 6-Chloroquinoline-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of 6-Chloroquinoline-3-sulfonamide . Finally, resistance mechanisms, such as the production of enzymes that degrade sulfonamides or the alteration of the target enzyme, can decrease the efficacy of 6-Chloroquinoline-3-sulfonamide .

Eigenschaften

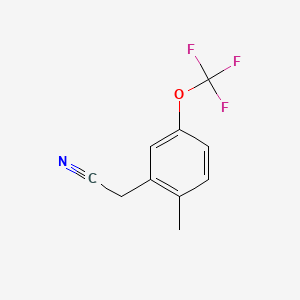

IUPAC Name |

6-chloroquinoline-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPPYWUNAFDMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

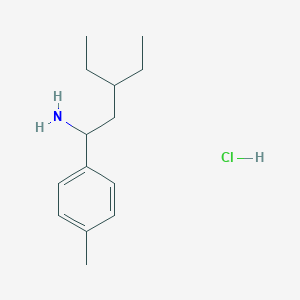

![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)